molecular formula C14H12O2 B009087 2-(3-methylphenyl)benzoic Acid CAS No. 107412-71-5

2-(3-methylphenyl)benzoic Acid

Cat. No. B009087
Key on ui cas rn: 107412-71-5
M. Wt: 212.24 g/mol
InChI Key: OISTUEPTMQFDTB-UHFFFAOYSA-N
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Patent
US06162824

Procedure details

In an oven dried flask flushed with N2 was combined 2.7 g (20.0 mmol) of 3-methylbenzeneboronic acid, 3.64 g (15 mmol) of 2-iodobenzoic acid, 150 mL of DME, 26 mL of 10% Na2CO3 and 600 mg (0.5 mmol) of Pd(PPh3)4. The mixture was warmed to reflux for 24 h and partitioned between 100 mL of NaHCO3 and 100 mL of ether. The ether layer was extracted with 2×50 mL of NaHCO3 and the combined NaHCO3 fractions were washed with 2×50 mL of ether, acidified with 10% HCl and extracted with 3×75 mL of ether. The combined ether extracts were washed with 50 mL of H2O, 50 mL of brine, dried (MgSO4) and concentrated in vacuo. The oil was crystallized from ether/hexanes (1/1) at -20° C. as a white precipitate, which after filtration, provided 1.32 g (41% yield) of 3'-methyl-2-biphenylcarboxylic acid as a brown oil.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
catalyst
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.I[C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([OH:16])=[O:15].C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC>[CH3:1][C:2]1[CH:3]=[C:4]([C:12]2[C:13]([C:14]([OH:16])=[O:15])=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,^1:30,32,51,70|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
CC=1C=C(C=CC1)B(O)O
Step Two
Name
Quantity
3.64 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
600 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an oven dried flask
CUSTOM
Type
CUSTOM
Details
flushed with N2
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
partitioned between 100 mL of NaHCO3 and 100 mL of ether
EXTRACTION
Type
EXTRACTION
Details
The ether layer was extracted with 2×50 mL of NaHCO3
WASH
Type
WASH
Details
the combined NaHCO3 fractions were washed with 2×50 mL of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×75 mL of ether
WASH
Type
WASH
Details
The combined ether extracts were washed with 50 mL of H2O, 50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The oil was crystallized from ether/hexanes (1/1) at -20° C. as a white precipitate, which
FILTRATION
Type
FILTRATION
Details
after filtration

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C=1C(=CC=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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